2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
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Overview
Description
2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthalene diimide derivatives, which are known for their electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with appropriate chlorinated aromatic compounds under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroquinones, quinones, and other functionalized aromatic compounds .
Scientific Research Applications
2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it useful in redox processes. Additionally, its structural features enable it to bind to specific proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(2,6-diisopropylphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: Known for its use in organic electronics.
2,7-Bis(2-hexyldecyl)-4-(selenophen-2-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: Utilized in polymer solar cells.
Uniqueness
2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is unique due to its chlorophenyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a precursor for further functionalization .
Properties
CAS No. |
64005-91-0 |
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Molecular Formula |
C26H12Cl2N2O4 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
6,13-bis(4-chlorophenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C26H12Cl2N2O4/c27-13-1-5-15(6-2-13)29-23(31)17-9-11-19-22-20(12-10-18(21(17)22)24(29)32)26(34)30(25(19)33)16-7-3-14(28)4-8-16/h1-12H |
InChI Key |
HNJCADJBLNOBJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)Cl)C2=O)Cl |
Origin of Product |
United States |
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